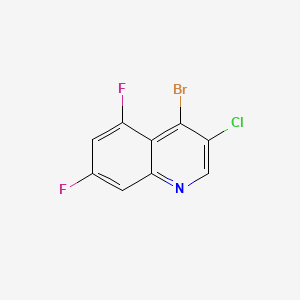

4-Bromo-3-chloro-5,7-difluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-chloro-5,7-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClF2N. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5,7-difluoroquinoline typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes:

Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring through electrophilic aromatic substitution reactions.

Fluorination: Incorporation of fluorine atoms using nucleophilic substitution reactions, often facilitated by reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMSO or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products

Substituted Quinoline Derivatives: Depending on the substituents introduced, various functionalized quinoline derivatives can be obtained.

Coupled Products: Aryl or alkyl-substituted quinolines resulting from cross-coupling reactions.

Aplicaciones Científicas De Investigación

4-Bromo-3-chloro-5,7-difluoroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-chloro-5,7-difluoroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and specificity to the target sites, influencing biological pathways and therapeutic outcomes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-chloro-5,8-difluoroquinoline

- 4-Bromo-7,8-difluoroquinoline

- 4-Bromo-5,8-difluoroquinoline

Uniqueness

4-Bromo-3-chloro-5,7-difluoroquinoline is unique due to the specific positioning of the halogen atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various synthetic and research applications.

Actividad Biológica

4-Bromo-3-chloro-5,7-difluoroquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, primarily through its interactions with specific molecular targets involved in critical cellular processes.

The molecular formula of this compound is C9H4BrClF2N, and it has a molecular weight of approximately 244.04 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes to its unique chemical reactivity and biological activity. The electron-withdrawing nature of these halogens enhances the compound's ability to interact with various biological targets.

Target Enzymes

The primary biological targets of this compound include:

- DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication and transcription. The compound inhibits these enzymes by stabilizing a covalent enzyme-DNA complex, leading to DNA cleavage and subsequent bacterial cell death .

Mode of Action

The inhibition mechanism involves:

- Enzyme Inhibition : By binding to the active sites of DNA gyrase and topoisomerase IV, the compound disrupts normal DNA replication processes.

- Biochemical Pathway Disruption : This leads to significant alterations in cellular metabolism and gene expression, particularly affecting pathways related to cell cycle regulation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to other fluoroquinolones. Its structural modifications enhance its binding affinity to bacterial enzymes, making it a promising candidate for developing new antibiotics.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The observed cytotoxicity is dose-dependent, with higher concentrations leading to increased apoptosis rates in targeted cells. This property positions it as a potential lead compound for anticancer drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antibacterial Activity :

- A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low micromolar concentrations.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) against various bacterial strains.

Bacterial Strain MIC (µg/mL) E. coli 8 S. aureus 16 Pseudomonas aeruginosa 32 -

Anticancer Activity :

- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential.

- The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and broad tissue distribution typical of fluoroquinolones. Factors influencing its pharmacokinetics include:

Propiedades

IUPAC Name |

4-bromo-3-chloro-5,7-difluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKTUMXDHHNZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672687 |

Source

|

| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209122-08-6 |

Source

|

| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.